DNA-PK Inhibitor AZD7648: Potency and Selectivity Driven by the 7-Methyl-[1,2,4]triazolo[1,5-a]pyridine Core
The 7-methyl-[1,2,4]triazolo[1,5-a]pyridine core is a critical structural component of AZD7648 (compound 16), a clinical-stage DNA-PK inhibitor. The 7-methyl group contributes to the compound's exceptional biochemical potency (IC50 = 0.6 nM against DNA-PKcs) and excellent selectivity over related PI3K and PI3K-related kinases [1]. In cellular assays, AZD7648 demonstrated an IC50 of 89 nM in an autophosphorylation assay (A549 cells), confirming potent target engagement [1]. In comparison, earlier lead compounds lacking this specific substitution pattern showed significantly reduced potency and compromised selectivity profiles .
| Evidence Dimension | DNA-PKcs enzyme inhibition |
|---|---|
| Target Compound Data | IC50 = 0.6 nM (AZD7648 containing 7-methyl-[1,2,4]triazolo[1,5-a]pyridine core) |
| Comparator Or Baseline | Compound 1 (earlier lead): DNA-PKcs IC50 = 15 nM, with reduced selectivity over PI3K isoforms |
| Quantified Difference | 25-fold improvement in potency |
| Conditions | Biochemical enzyme assay using recombinant DNA-PKcs |
Why This Matters
The 7-methyl substitution is essential for achieving sub-nanomolar potency and the kinome-wide selectivity required for clinical development, directly impacting the viability of DNA-PK inhibitor programs.
- [1] Goldberg, F. W.; et al. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. J. Med. Chem. 2020, 63 (7), 3461-3471. View Source
